Cas no 148235-02-3 (N-(3-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine)

N-(3-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine Propriedades químicas e físicas
Nomes e Identificadores
-
- N-(3-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine
- (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine
- (3-methoxybenzyl)(4-methoxybenzyl)amine(SALTDATA: HBr)
- 1-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]methanamine
- N-(4-methoxybenzyl)-1-(3-methoxyphenyl)methanamine
- AC1LFF24
- ChemDiv3_001130
- CTK4C5732
- N-(4-methoxybenzyl)-3-methoxybenzylamine
- Oprea1_545775
- STK136357
- SureCN9416628
- AKOS JY2051998
- CHEMBRDG-BB 5532912
- N-(3-METHOXYBENZYL)-N-(4-METHOXYBENZYL)AMINE
- DTXSID00354616
- N-(3-METHOXYBENZYL)(4-METHOXYPHENYL)METHANAMINE
- Benzenemethanamine, 4-methoxy-N-[(3-methoxyphenyl)methyl]-
- NCGC00172960-01
- HMS1476D08
- BRD-K56592249-034-01-4
- 148235-02-3
- SCHEMBL9416628
- IDI1_020096
- SB81404
- AKOS000232980
- [(3-methoxyphenyl)methyl][(4-methoxyphenyl)methyl]amine
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- MDL: MFCD01654009
- Inchi: InChI=1S/C16H19NO2/c1-18-15-8-6-13(7-9-15)11-17-12-14-4-3-5-16(10-14)19-2/h3-10,17H,11-12H2,1-2H3
- Chave InChI: DREJPPMSQIJNBY-UHFFFAOYSA-N
- SMILES: COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC
Propriedades Computadas
- Massa Exacta: 257.14200
- Massa monoisotópica: 257.141578849g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 19
- Contagem de Ligações Rotativas: 6
- Complexidade: 239
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.7
- Superfície polar topológica: 30.5Ų
Propriedades Experimentais
- Densidade: 1.1±0.1 g/cm3
- Ponto de ebulição: 384.1±27.0 °C at 760 mmHg
- Ponto de Flash: 160.7±13.2 °C
- PSA: 30.49000
- LogP: 3.38450
- Pressão de vapor: 0.0±0.9 mmHg at 25°C
N-(3-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
-
Identificação dos materiais perigosos:
- Classe de Perigo:IRRITANT
- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(3-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine Dados aduaneiros
- CÓDIGO SH:2922299090
- Dados aduaneiros:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-(3-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD12140310-5g |
N-(3-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine |
148235-02-3 | 95+% | 5g |
$874 | 2024-07-23 |
N-(3-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine Literatura Relacionada
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1. Book reviews
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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